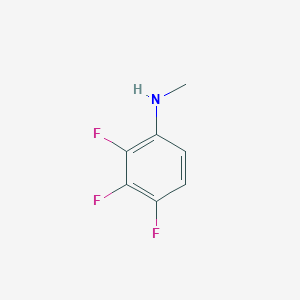![molecular formula C13H21N3O2 B13563322 2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a pyrano[3,2-c]pyrazole system, making it a significant molecule in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and various aldehydes in the presence of a catalyst. The reaction is often carried out under solvent-free conditions or in a green solvent like water, using microwave or ultrasound-assisted synthesis to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Catalysts such as CoCuFe2O4 magnetic nanocrystals are often employed due to their reusability and effectiveness in promoting the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to potentially inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-c]pyrazole: Shares a similar core structure but lacks the spiro linkage and piperidine ring.
Quinolinyl-pyrazoles: Contains a quinoline ring fused with a pyrazole system, differing in the heterocyclic framework.
Uniqueness
2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is unique due to its spiro linkage and the combination of piperidine and pyrano[3,2-c]pyrazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C13H21N3O2 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-propan-2-ylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)16-8-11-12(15-16)10(17)7-13(18-11)3-5-14-6-4-13/h8-10,14,17H,3-7H2,1-2H3 |
InChI-Schlüssel |
XWVIAFTUPZFCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C2C(=N1)C(CC3(O2)CCNCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


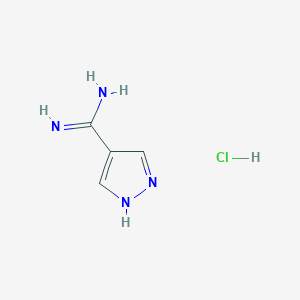
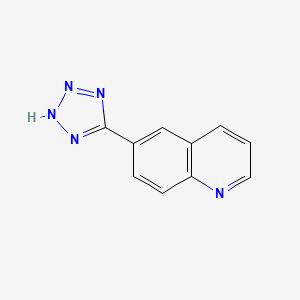
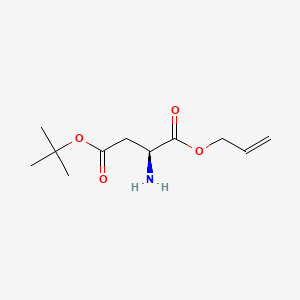
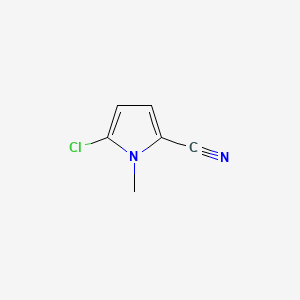
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)

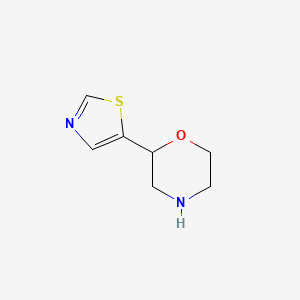
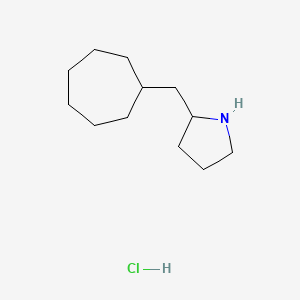
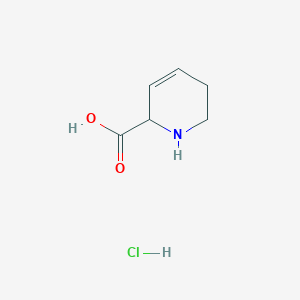

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
